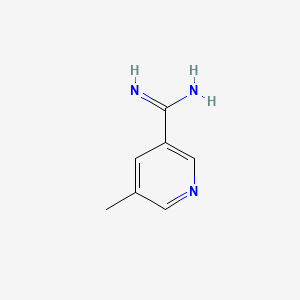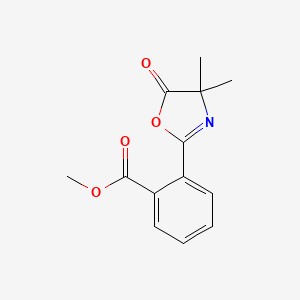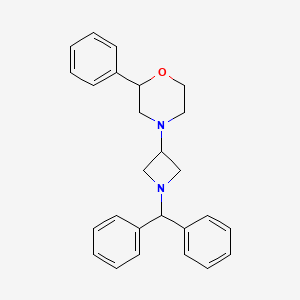
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine is a complex organic compound that belongs to the class of azetidines and morpholines. It is characterized by the presence of a diphenylmethyl group attached to an azetidine ring, which is further connected to a phenylmorpholine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzhydrylazetidin-3-ol.
Attachment of Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride.
Formation of Morpholine Ring: The morpholine ring is formed by reacting the azetidine intermediate with appropriate reagents, such as morpholine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmacological Research: Studied for its potential effects on various biological pathways and its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- 1-(Diphenylmethyl)-3-azetidinyl 3-amino-3-iminopropanoate acetate
Uniqueness
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine is unique due to the combination of azetidine and morpholine rings, along with the presence of a diphenylmethyl group. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
178311-80-3 |
|---|---|
Molecular Formula |
C26H28N2O |
Molecular Weight |
384.523 |
IUPAC Name |
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine |
InChI |
InChI=1S/C26H28N2O/c1-4-10-21(11-5-1)25-20-27(16-17-29-25)24-18-28(19-24)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2 |
InChI Key |
UMTUFOKAHBJEFF-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
4-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-2-PHENYL-MORPHOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B574668.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)
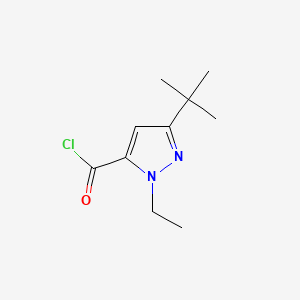

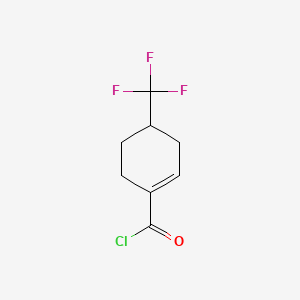
![Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate](/img/structure/B574678.png)
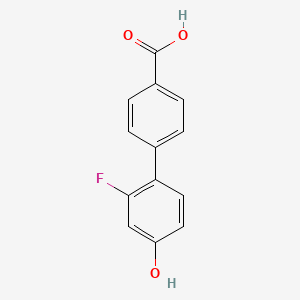
![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)
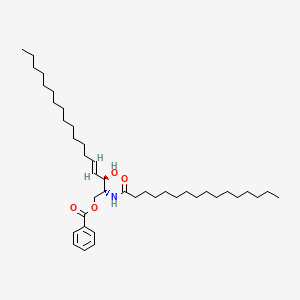
![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)
